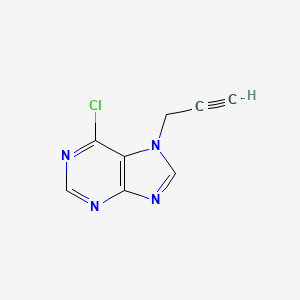![molecular formula C14H11N3O2S2 B6164044 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 1328396-88-8](/img/no-structure.png)
3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (3M-TPTC) is a novel small molecule that has been investigated for its potential applications in scientific research. It is an organic compound composed of a thiophene ring and a pyridine ring connected by a carboxamide group. 3M-TPTC has been studied for its potential use in a variety of applications, such as drug delivery and cell imaging.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has been studied for its potential applications in scientific research, such as drug delivery and cell imaging. The compound has been shown to be a potential drug delivery vehicle due to its ability to transport drugs across cell membranes and its biocompatibility. It has also been used in cell imaging experiments, as it is able to bind to certain cell receptors and can be detected by fluorescence microscopy.
Wirkmechanismus
The mechanism of action of 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is not fully understood. It is believed that the compound binds to certain cell receptors, allowing it to be taken up by cells. Once inside the cell, it can interact with various intracellular components, such as enzymes and proteins, which may lead to the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide have not been extensively studied. However, it has been shown to have some anti-inflammatory and anti-cancer properties in animal models. It has also been shown to reduce the formation of reactive oxygen species, which can damage cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide in laboratory experiments is its biocompatibility. It is non-toxic and can be used in a variety of cell types, making it a suitable candidate for drug delivery and cell imaging experiments. However, it is important to note that the compound is not water-soluble, so it must be used in an appropriate solvent. Additionally, the compound is not very stable, so it should be used as soon as possible after synthesis.
Zukünftige Richtungen
There are several potential future directions for research on 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide. One potential direction is to explore the compound’s potential applications in drug delivery and cell imaging. Additionally, further research could be done to investigate its biochemical and physiological effects, as well as its mechanism of action. Finally, further research could be done to optimize the synthesis of the compound and to improve its stability.
Synthesemethoden
3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has been synthesized in several different ways. The most common method is a two-step process using a Grignard reaction followed by an oxidative coupling reaction. In the first step, a Grignard reagent is reacted with a pyridine-3-ylthiophene-2-carboxylic acid to form a thiophene-2-carboxylate intermediate. The second step involves the oxidative coupling reaction of the intermediate with a 3-methoxy-N-bromoacetamide, which yields the desired 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide' involves the synthesis of the intermediate compounds, which are then coupled to form the final product. The key steps in the synthesis pathway include the synthesis of the thiazole and thiophene rings, followed by the coupling of the two rings to form the final product. The synthesis pathway also involves the protection and deprotection of functional groups to ensure the desired selectivity and yield of the final product.", "Starting Materials": [ "2-amino-3-methoxypyridine", "2-bromo-1,3-thiazole", "2-bromo-5-methoxythiophene-3-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "diethyl ether", "acetic acid", "sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Synthesis of 2-(3-methoxypyridin-4-yl)thiazole", "a. React 2-amino-3-methoxypyridine with 2-bromo-1,3-thiazole in DMF in the presence of TEA to form 2-(3-methoxypyridin-4-yl)thiazole.", "Step 2: Synthesis of 2-(5-methoxythiophen-2-yl)acetic acid", "a. React 2-bromo-5-methoxythiophene-3-carboxylic acid with NaOH in water to form 2-(5-methoxythiophen-2-yl)acetic acid.", "Step 3: Synthesis of N-(tert-butoxycarbonyl)-2-(5-methoxythiophen-2-yl)acetamide", "a. Protect the carboxylic acid group of 2-(5-methoxythiophen-2-yl)acetic acid with tert-butoxycarbonyl (Boc) in the presence of DCC and NHS to form N-(tert-butoxycarbonyl)-2-(5-methoxythiophen-2-yl)acetamide.", "Step 4: Synthesis of 3-methoxy-N-(tert-butoxycarbonyl)-2-(5-methoxythiophen-2-yl)thiophene-2-carboxamide", "a. Deprotect the carboxylic acid group of N-(tert-butoxycarbonyl)-2-(5-methoxythiophen-2-yl)acetamide with acetic acid to form 3-methoxy-N-(tert-butoxycarbonyl)-2-(5-methoxythiophen-2-yl)thiophene-2-carboxamide.", "Step 5: Synthesis of 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide", "a. React 2-(3-methoxypyridin-4-yl)thiazole with 3-methoxy-N-(tert-butoxycarbonyl)-2-(5-methoxythiophen-2-yl)thiophene-2-carboxamide in the presence of DCC and NHS to form 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide.", "b. Deprotect the Boc group with NaOH in diethyl ether to obtain the final product." ] } | |
CAS-Nummer |
1328396-88-8 |
Produktname |
3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Molekularformel |
C14H11N3O2S2 |
Molekulargewicht |
317.4 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1',5'-DIMETHYL-1H,1'H-[3,4']BIPYRAZOLYL](/img/structure/B6164034.png)